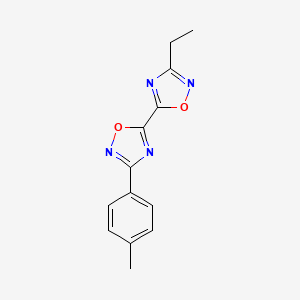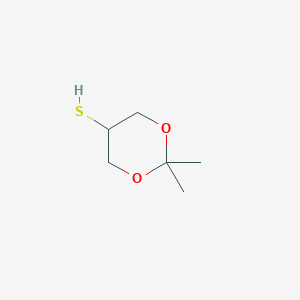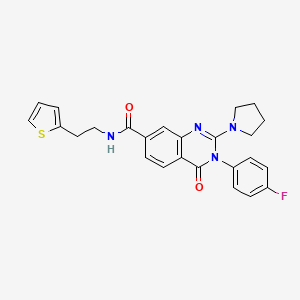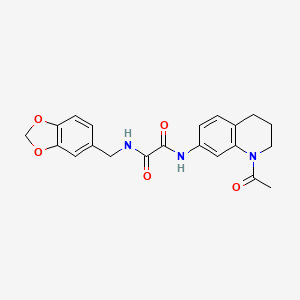
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry, including an isoxazole ring, a phenyl ring, and an imidazole ring . These structural motifs are often found in bioactive molecules and pharmaceuticals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the isoxazole ring could be formed via a 1,3-dipolar cycloaddition or other similar methods . The imidazole ring could be formed using methods such as the Debus-Radziszewski imidazole synthesis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. Attached to this is a phenyl ring (a six-membered ring of carbon atoms, also known as a benzene ring) with a chlorine atom substituted at the 2-position. The compound also contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the conditions and reagents present. For example, the chlorine atom on the phenyl ring could potentially be substituted with other groups in a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of solubility, melting point, boiling point, and stability under various conditions would need to be determined experimentally .Aplicaciones Científicas De Investigación
Antioxidant Activity of Thiazole Derivatives
A study on urea, thiourea, and selenourea derivatives with thiazole moieties synthesized through nucleophilic addition reactions demonstrated significant in vitro antioxidant activity. This research suggests that compounds with similar structural features may have potential as potent antioxidant agents, indicating the importance of further investigation into their properties and applications (M. V. Bhaskara Reddy et al., 2015).
Antimicrobial Activity of Isoxazole Derivatives
Another study explored the synthesis and antimicrobial activity of novel imidazole bearing isoxazole derivatives. This research highlights the antimicrobial potential of isoxazole-based compounds, which might extend to compounds with structural similarities, including the target compound of interest (Hitendra K. Maheta et al., 2012).
Molecular Conformation and Luminescence
Research on a donor-acceptor molecule related to the chemical structure demonstrated unique optical properties, including delayed fluorescence and room-temperature phosphorescence. Such findings suggest potential applications in optoelectronic devices and highlight the relevance of studying the electronic and photophysical properties of similar compounds (Yating Wen et al., 2021).
Synthesis and Reactivity Studies
Further studies on the synthesis and reactivity of compounds with related structural frameworks, such as those involving chlorophenyl and fluorophenyl groups, contribute to the understanding of their chemical behavior and potential applications in developing novel chemical entities with desired properties (P. Pouzet et al., 1998).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . This suggests that our compound may also interact with various biological targets.
Mode of Action
Similar compounds, such as indole derivatives, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that our compound may interact with its targets in a way that modulates these biological activities.
Biochemical Pathways
Given the broad range of biological activities associated with similar compounds , it’s likely that this compound affects multiple biochemical pathways, leading to various downstream effects.
Result of Action
Similar compounds have been shown to exhibit potent antiviral activity, with ic50 values ranging from 04 to 21 µg/mL against Coxsackie B4 virus . This suggests that our compound may also have significant effects at the molecular and cellular levels.
Propiedades
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN3O2S/c1-13-18(19(25-28-13)16-7-2-3-8-17(16)22)20(27)26-10-9-24-21(26)29-12-14-5-4-6-15(23)11-14/h2-8,11H,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZAFQJREDFOIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN=C3SCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-fluoro-3-nitrophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/no-structure.png)
![5-Bromo-2,2-difluorospiro[2.3]hexane](/img/structure/B2937060.png)
![N-(2,6-dimethylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2937061.png)
![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2937062.png)



![N-(4-methoxyphenyl)-N'-[3-(2-quinoxalinyl)phenyl]urea](/img/structure/B2937073.png)




